3-Ethyl-5-methoxybenzoic acid 3-Ethyl-5-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16206653
InChI: InChI=1S/C10H12O3/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h4-6H,3H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

3-Ethyl-5-methoxybenzoic acid

CAS No.:

Cat. No.: VC16206653

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-5-methoxybenzoic acid -

Specification

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name 3-ethyl-5-methoxybenzoic acid
Standard InChI InChI=1S/C10H12O3/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h4-6H,3H2,1-2H3,(H,11,12)
Standard InChI Key JLLJTFMGIWTUHY-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=CC(=C1)OC)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Ethyl-5-methoxybenzoic acid features a benzene ring substituted with two functional groups:

  • Ethyl group (-CH2_2CH3_3) at the 3-position, contributing to hydrophobic interactions.

  • Methoxy group (-OCH3_3) at the 5-position, influencing electronic distribution and solubility.

The carboxylic acid (-COOH) group at the 1-position enables hydrogen bonding and salt formation, critical for biological activity and solubility.

Physicochemical Data

PropertyValueSource
Molecular FormulaC10H12O3\text{C}_{10}\text{H}_{12}\text{O}_{3}
Molecular Weight180.2 g/mol
Exact Mass180.0786 g/mol
LogP (Partition Coeff.)~1.8 (estimated)
PSA (Polar Surface Area)55.8 Ų

The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems. Its polar surface area, dominated by the carboxylic acid and methoxy groups, indicates potential for aqueous solubility under ionized conditions.

Synthesis Methodologies

General Approaches

While explicit protocols for 3-ethyl-5-methoxybenzoic acid are scarce, synthesis likely involves multi-step strategies common to benzoic acid derivatives:

  • Friedel-Crafts Alkylation: Introducing the ethyl group via electrophilic substitution using ethyl chloride/aluminum trichloride.

  • Methoxylation: Employing dimethyl sulfate or methyl iodide under basic conditions to install the methoxy group .

  • Oxidation: Converting a methyl or alcohol precursor to the carboxylic acid using KMnO4_4 or CrO3_3 .

A hypothetical route could proceed as follows:

ResorcinolEthylation3-EthylresorcinolMethoxylation3-Ethyl-5-methoxyphenolOxidation3-Ethyl-5-methoxybenzoic acid\text{Resorcinol} \xrightarrow{\text{Ethylation}} 3\text{-Ethylresorcinol} \xrightarrow{\text{Methoxylation}} 3\text{-Ethyl-5-methoxyphenol} \xrightarrow{\text{Oxidation}} 3\text{-Ethyl-5-methoxybenzoic acid}

Challenges and Optimization

  • Regioselectivity: Ensuring correct positioning of substituents requires careful choice of catalysts and reaction conditions .

  • Purification: Separation from isomers (e.g., 5-ethyl-3-methoxy) demands chromatographic techniques or recrystallization.

Comparative Analysis with Related Compounds

3-Ethyl-5-methoxybenzoic Acid vs. 3-Ethoxy-5-methoxybenzoic Acid

Parameter3-Ethyl-5-methoxybenzoic Acid3-Ethoxy-5-methoxybenzoic Acid
CAS No.1261452-01-062502-03-8
Molecular FormulaC10H12O3\text{C}_{10}\text{H}_{12}\text{O}_{3}C10H12O4\text{C}_{10}\text{H}_{12}\text{O}_{4}
Molecular Weight180.2 g/mol196.2 g/mol
Functional Groups-COOH, -OCH3_3, -CH2_2CH3_3-COOH, -OCH3_3, -OCH2_2CH3_3
LogP~1.8~1.7

The ethyl group enhances hydrophobicity compared to the ethoxy group, which introduces an ether linkage capable of hydrogen bonding .

Research Gaps and Future Directions

  • Synthetic Optimization: Detailed studies on reaction yields, catalysts, and purification methods are needed .

  • Biological Screening: No published data exist on this compound’s antimicrobial or cytotoxic properties.

  • Structural Modifications: Exploring esters or amides could enhance activity or solubility.

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